
4-Aminopyridine-3-sulfonic acid monohydrate
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Overview
Description
4-Aminopyridine-3-sulfonic acid monohydrate (C₅H₆N₂O₃S·H₂O) is a zwitterionic compound formed by the reaction of 4-aminopyridine with oleum. Its crystal structure (orthorhombic, space group Pnma) features two formula units in the asymmetric unit, with hydrogen bonds (N–H⋯O and O–H⋯O) creating a three-dimensional network . The molecular weight is 192.19 g/mol, and the compound exhibits delocalized bonding in the pyridine ring. Its synthesis involves precise stoichiometric control, yielding a hydrated form critical for stabilizing the crystal lattice .
Preparation Methods
The synthesis of 4-Aminopyridine-3-sulfonic acid monohydrate typically involves a two-step process starting from orthoformate . The first step involves the oxidation of orthoformate with osmium tetroxide to produce an orthoester. This orthoester is then subjected to a reductive amination with 4-aminopyridine to produce the desired product . Industrial production methods may vary, but the general approach involves similar steps with optimization for yield and purity.
Chemical Reactions Analysis
4-Aminopyridine-3-sulfonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include osmium tetroxide for oxidation and reducing agents for reductive amination . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modifications to the sulfonic acid or amino groups .
Scientific Research Applications
Pharmacological Applications
1.1 Treatment of Neurological Disorders
4-Aminopyridine-3-sulfonic acid monohydrate is primarily recognized for its role in managing symptoms associated with multiple sclerosis (MS) and spinal cord injuries (SCI). The compound acts as a potassium channel blocker, which can enhance the conduction of action potentials in demyelinated nerves.
- Multiple Sclerosis : Clinical studies have shown that the administration of 4-aminopyridine can significantly improve walking capacity in MS patients. A systematic review indicated that approximately 40% of patients experienced a 25% increase in walking speed after treatment . The drug also aids in improving muscle strength and visual function .
- Spinal Cord Injury : Research has demonstrated that long-term administration of 4-aminopyridine can lead to improvements in sensory and motor functions among individuals with SCI. A study involving 21 patients showed significant increases in composite motor and sensory scores after three months of treatment . Additionally, pulmonary function tests indicated improvements in forced vital capacity and expiratory volume .
1.2 Reversal of Neurotoxic Effects
The compound has been investigated for its potential to reverse the effects of neurotoxins such as tetrodotoxin. Animal studies have shown that 4-aminopyridine can restore neuromuscular function after exposure to these toxins, although its effectiveness in humans remains to be fully established .
Mechanistic Insights
The mechanism by which 4-aminopyridine exerts its effects involves the blockade of voltage-gated potassium channels, particularly those belonging to the Kv1 family. This blockade prolongs action potentials, thereby facilitating increased neurotransmitter release at neuromuscular junctions . The following table summarizes key findings related to the pharmacodynamics of 4-aminopyridine:
Study | Condition | Outcome | Dosage |
---|---|---|---|
Sherratt et al., 1980 | Demyelinated rat nerve fibers | Prolonged action potentials | Not specified |
Bostock et al., 1981 | Spinal roots of rats | Increased peak amplitudes | Not specified |
Clinical Trial (2013) | Multiple Sclerosis | 25% increase in walking speed | Varied (10-25 mg) |
Safety and Toxicity
While 4-aminopyridine is generally well-tolerated, there are documented cases of toxicity, particularly at high doses. Overdose incidents have resulted in symptoms such as seizures and cardiac arrhythmias . A case series highlighted three patients who experienced seizure activity following overdose, underscoring the need for careful dosage management .
Case Studies
Several case studies provide insights into the efficacy and safety profile of 4-aminopyridine:
- Multiple Sclerosis Case Study : A clinical trial involving MS patients revealed that 80% experienced significant improvements in mobility when treated with 4-aminopyridine over an extended period .
- Spinal Cord Injury Case Study : In a randomized controlled trial, patients receiving high doses of 4-aminopyridine exhibited marked improvements in both motor function and spasticity reduction after three months of treatment .
Mechanism of Action
The mechanism of action of 4-Aminopyridine-3-sulfonic acid monohydrate involves the inhibition of voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . The compound’s effects on neural transmission make it a valuable tool in the study of neurological disorders and the development of therapeutic interventions .
Comparison with Similar Compounds
3-Aminopyridinium 4-Hydroxy-3-iodo-naphthalene-1-sulfonate Dihydrate
- Molecular Formula : C₅H₇N₂⁺·C₁₀H₆IO₄S⁻·2H₂O
- Molecular Weight : 480.27 g/mol .
- Crystal Structure: Monoclinic (P21/n), with an infinite 3D framework stabilized by O—H⋯O and N—H⋯O bonds. The iodine-substituted naphthalene sulfonate anion introduces steric bulk and electronic effects, altering solubility and thermal stability compared to the simpler 4-aminopyridine derivative .
- Key Differences: Higher molecular weight due to iodine and naphthalene groups. Enhanced hydrogen bonding complexity with additional water molecules (dihydrate vs. monohydrate). Potential applications in materials science due to iodine’s heavy atom effect, which may influence luminescence or catalytic properties .
p-Toluenesulfonic Acid Monohydrate
- Molecular Formula : C₇H₈O₃S·H₂O
- Molecular Weight : 190.20 g/mol .
- Physical Properties: White crystalline powder, widely used as a strong acid catalyst. Simpler hydrogen bonding (primarily O—H⋯O).
Methyl-Substituted Pyridine Sulfonic Acids
- Examples: 4-Methylpyridine-3-sulfonic acid (CAS 4808-71-3), 6-Aminopyridine-3-sulfonic acid (CAS 16250-08-1) .
- Structural Differences: Methyl or amino substituents at different positions modify electronic properties and hydrogen bonding capacity. 6-Aminopyridine-3-sulfonic acid has a lower similarity index (0.92) compared to the target compound, indicating reduced structural overlap .
Comparative Data Table
Research Findings and Implications
- Zwitterionic Behavior: The amino and sulfonate groups in this compound enable unique solubility and stability in aqueous environments, making it suitable for drug delivery systems .
- Thermal Stability : The iodonaphthalene derivative’s higher molecular weight and iodine content may improve thermal stability, though this comes at the cost of synthetic complexity .
- Commercial Viability: this compound is listed as discontinued in some catalogs (), suggesting challenges in large-scale production compared to p-toluenesulfonic acid .
Biological Activity
4-Aminopyridine-3-sulfonic acid monohydrate (APSA) is a chemical compound recognized for its significant biological activity, particularly in neuropharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H6N2O3S, with a molar mass of approximately 192.20 g/mol. It typically exists as a monohydrate, indicating one molecule of water associated with each molecule of the compound. The melting point is around 320°C, and it exhibits notable solubility in water, which facilitates its use in various biochemical applications.
APSA acts primarily as a potassium channel blocker , enhancing neurotransmission by preventing the efflux of potassium ions during neuronal action potentials. This mechanism increases neuronal excitability and has implications for treating neurological disorders such as multiple sclerosis (MS) and spinal cord injuries .
Table 1: Comparison of Biological Activity with Other Compounds
Compound Name | Mechanism of Action | Therapeutic Potential |
---|---|---|
4-Aminopyridine | Potassium channel blockade | MS, spinal cord injuries |
3-Aminopyridine | Less effective potassium blockade | Limited neuropharmacological effects |
4-Sulfamoylphenylalanine | Antibiotic properties | Antibacterial applications |
2-Aminobenzenesulfonic acid | Different biological activity | Varies widely across different strains |
The unique combination of functional groups in APSA allows it to effectively block potassium channels, distinguishing it from other aminopyridines and sulfonamides.
Biological Activity and Research Findings
Research has demonstrated that APSA's ability to inhibit potassium channels can enhance synaptic transmission, which may have therapeutic implications for conditions like myasthenia gravis . Furthermore, studies have indicated that APSA interacts with various neurotransmitter systems, potentially improving nerve conduction in patients with demyelinating diseases .
Case Studies
- Neurodegenerative Diseases : A study aimed at synthesizing new peptide derivatives of APSA found that these derivatives exhibited significantly lower toxicity compared to traditional 4-aminopyridine. The acute toxicity was reduced by approximately 150 times, making these new compounds promising candidates for treating Alzheimer's disease (AD) and MS without the high toxicity associated with their parent compound .
- Potassium Channel Inhibition : In vitro studies have shown that APSA effectively enhances neurotransmitter release in neuronal cultures. This effect was attributed to its role in blocking potassium channels, leading to prolonged depolarization and increased calcium influx into neurons .
Toxicity and Safety Profile
While APSA shows significant therapeutic potential, its safety profile is critical for clinical application. The acute toxicity studies conducted on various derivatives indicate that while traditional forms may pose risks, modifications can lead to safer alternatives with similar efficacy .
Q & A
Basic Questions
Q. What are the established methods for synthesizing 4-aminopyridine-3-sulfonic acid monohydrate, and what purity considerations are critical?
The compound is synthesized by reacting 4-aminopyridine with oleum (fuming sulfuric acid), yielding a hydrated zwitterionic structure. The reaction typically proceeds under controlled stoichiometric conditions to avoid over-sulfonation. Post-synthesis, crystallization in aqueous or ethanol solutions is employed to isolate the monohydrate form. Purity (>95%) is validated via HPLC, with storage at -20°C to prevent decomposition .
Q. How is the crystal structure of this compound characterized, and what key structural features are observed?
Single-crystal X-ray diffraction (SCXRD) reveals an orthorhombic lattice (space group Pnma) with two zwitterionic formula units and water molecules in the asymmetric unit. Key features include a three-dimensional hydrogen-bonded network via N–H⋯O and O–H⋯O interactions. The sulfonate group and pyridinium moiety lie on mirror planes, with lattice parameters a = 31.67 Å, b = 6.58 Å, and c = 7.32 Å .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Avoid contact with acids, strong oxidizers, and anhydrides due to reactive sulfonic groups. Use minimal quantities, store in sealed containers at -20°C, and never dispose via drains. Personal protective equipment (PPE) including gloves and goggles is mandatory. Contingency plans for spills should include neutralization with bicarbonate .
Q. Which analytical techniques are recommended for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity analysis (>95%). Thermogravimetric analysis (TGA) confirms monohydrate stability by quantifying water loss (~9.4% mass loss at 100–150°C). FT-IR spectroscopy identifies characteristic sulfonate (1180–1120 cm⁻¹) and amine (3350–3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal structure inform supramolecular design?
The zwitterion forms infinite chains via N2–H2B⋯O1 (2.85 Å) and O1W–H1W⋯O4 (2.68 Å) interactions. These motifs enable the design of coordination polymers or proton-conductive materials. Computational modeling (e.g., DFT) can predict network stability under varying humidity, validated by SCXRD at different temperatures .
Q. What computational approaches resolve discrepancies in hydrogen atom positioning during refinement?
Disordered hydrogen atoms (e.g., H4 in sulfonate groups) are modeled using ab initio molecular dynamics or maximum entropy methods. Difference Fourier maps and restraints (e.g., DFIX in SHELXL) improve accuracy. Cross-validation with neutron diffraction or NMR solid-state data is advised .
Q. How does the compound’s zwitterionic nature influence its solubility and reactivity in aqueous media?
The sulfonate group enhances water solubility (~50 mg/mL at 25°C), while the protonated amine increases stability in acidic conditions. Reactivity studies (e.g., pH-dependent NMR) show reversible protonation at the pyridine nitrogen (pKa ~3.2). This behavior is critical for designing pH-responsive drug delivery systems .
Q. What strategies address contradictions in CCN (cloud condensation nuclei) activity data for analogous sulfonic acids?
Discrepancies in activation diameters (e.g., oxalacetic vs. succinic acid) arise from hygroscopicity and surface tension effects. Controlled humidity tandem differential mobility analysis (H-TDMA) and Köhler theory modeling reconcile these differences. For 4-aminopyridine-3-sulfonic acid, similar methods can quantify its atmospheric aerosol potential .
Q. How can this compound serve as a precursor in synthesizing pharmacologically active derivatives?
The sulfonate group enables nucleophilic substitution (e.g., with alkyl halides) to generate sulfonamides or esters. For example, coupling with acetyl chloride yields acetylated derivatives with enhanced blood-brain barrier penetration. In vitro assays (e.g., cholinesterase inhibition) guide structure-activity optimization .
Q. What role does the compound play in designing metal-organic frameworks (MOFs)?
The sulfonate and amine groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Solvothermal synthesis with metal salts produces MOFs with tunable porosity. Gas adsorption studies (BET analysis) and catalytic activity (e.g., oxidation of alcohols) validate framework utility .
Properties
Molecular Formula |
C5H8N2O4S |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
4-aminopyridine-3-sulfonic acid;hydrate |
InChI |
InChI=1S/C5H6N2O3S.H2O/c6-4-1-2-7-3-5(4)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);1H2 |
InChI Key |
IEWUAABSJBFTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)O.O |
Origin of Product |
United States |
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